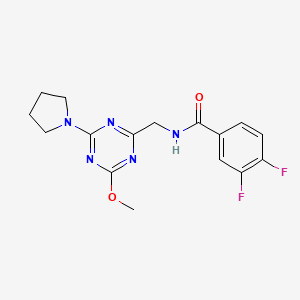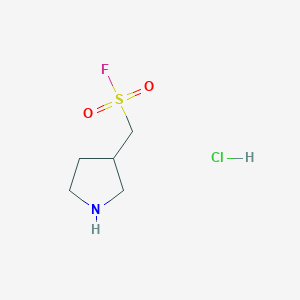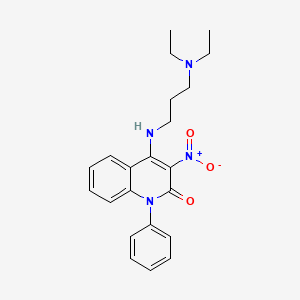![molecular formula C18H13Cl2N5O2 B2386454 6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-60-6](/img/structure/B2386454.png)
6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,5-d]pyrimidines are a type of heterocyclic compound that have been found to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring due to their structural similarities . Depending on the choice of substituents, the triazolo[4,5-d]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[4,5-d]pyrimidine scaffold is relatively simple, and its versatility is evidenced by the many different applications reported over the years in different areas of drug design .Applications De Recherche Scientifique
Synthesis of Novel Compounds
This compound has been instrumental in the development of new pyrimidine derivatives through various chemical reactions. For instance, the synthesis of new [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been achieved by reacting similar compounds with different reagents, leading to compounds with potential antimicrobial activities (El-Agrody et al., 2001).
Biological Activity
Research into these compounds extends to their biological activities, including antimicrobial and anticancer properties. A study on the crystal structure of a closely related compound highlighted its moderate anticancer activity (Lu Jiu-fu et al., 2015). Additionally, a focused synthesis of triazolopyrimidines using the Biginelli protocol revealed antimicrobial and antioxidant activities (Gilava et al., 2020).
Antimicrobial and Anticancer Effects
The compound and its derivatives have shown promise in antimicrobial efficacy, with studies reporting good to moderate activities against various microorganisms. For example, the synthesis of new 1,2,4-triazole derivatives from related compounds demonstrated significant antimicrobial activities (Bektaş et al., 2007). Another investigation into the organoiodine (III)-mediated synthesis of triazolopyrimidines found these compounds to be potent antibacterial agents, with some showing higher potency than commercially available antibiotics (Kumar et al., 2009).
Antimalarial Activities
The antimalarial effects of certain triazolopyrimidines derived from the core compound have also been explored, showcasing the potential of these compounds in treating malaria. Research conducted in the early 1970s revealed the antimalarial activity of amino-s-triazolopyrimidines against P. berghei in mice (Werbel et al., 1973).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O2/c1-27-13-5-3-12(4-6-13)25-17-16(22-23-25)18(26)24(10-21-17)9-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXLBRYWDNLCFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2386372.png)
![2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386374.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2386377.png)

![2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386381.png)



![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2386386.png)


![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)
![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)
